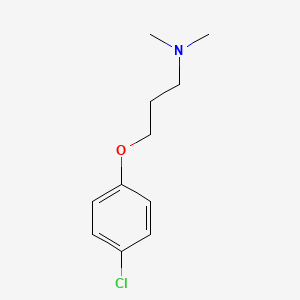
3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine
説明
“3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine” is a centrally acting muscle relaxant . It inhibits IgE-mediated histamine release and is also used as an antimycotic agent .
Synthesis Analysis
The synthesis of a similar compound, N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide, has been reported . The synthesis involved three steps from readily available 4-chlorophenol with a 74% overall yield. The first key stage was salicylic acid iodination, adding iodine in the presence of hydrogen peroxide, which allowed obtaining a 95% yield. The second key stage was the reaction of 3,5-diiodosalicylic acid with aminoether, where salicylic acid chloride was formed in situ with PCl3 achieving an 82% yield .Molecular Structure Analysis
The molecular structure of a similar compound, 3-(4-Chlorophenoxy)propanoic acid, has been reported . The molecular formula is C9H9ClO3, with an average mass of 200.619 Da and a monoisotopic mass of 200.024017 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of a similar compound, N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide, have been described . The synthesis involved the iodination of salicylic acid and the reaction of 3,5-diiodosalicylic acid with aminoether .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-(4-Chlorophenoxy)-2-methylpropionic acid, have been reported . The molecular formula is C9H11ClO3, with a molecular weight of 202.63. It appears as a white to off-white solid .科学的研究の応用
Synthesis and Structural Properties
Research on related chlorophenoxy compounds has explored their synthesis and structural properties. For instance, a study on the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones involved the reaction of chloral with substituted anilines, leading to various products depending on amine type and reaction conditions. This research provides insights into the synthesis routes and structural characteristics of chlorophenoxy derivatives, highlighting the complex reactions and potential applications in developing new compounds with specific properties (Issac & Tierney, 1996).
Environmental Impact and Degradation
Studies on chlorophenols, closely related to the chemical , have assessed their impact on the environment and methods for degradation. Chlorophenols are known for their moderate toxic effects to mammalian and aquatic life, with certain derivatives like 2,4-dichlorophenol exhibiting significant toxicity upon long-term exposure. Research highlights the importance of understanding the persistence and bioaccumulation of these compounds, as well as their degradation pathways in environmental settings (Krijgsheld & Gen, 1986).
Advanced Oxidation Processes for Degradation
Advanced oxidation processes (AOPs) have been investigated for their effectiveness in degrading nitrogen-containing compounds, including amines and amides, which are structurally similar or relevant to the compound . AOPs, such as ozone treatment and Fenton processes, offer potential for efficiently breaking down recalcitrant compounds into less harmful products, thereby improving water treatment and reducing environmental impact (Bhat & Gogate, 2021).
Applications in Organic Synthesis
Amine-functionalized compounds, including those related to the chlorophenoxy and dimethylamine groups, play a significant role in the fine organic synthesis industry. They are used in the production of agricultural products, pharmaceuticals, dyes, and high-energy materials. The versatile nature of these compounds allows for their application in creating a wide range of products, showcasing the breadth of potential applications in industrial and agricultural sectors (Nazarov et al., 2021).
Safety And Hazards
特性
IUPAC Name |
3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-13(2)8-3-9-14-11-6-4-10(12)5-7-11/h4-7H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBSTLWQVXYCRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



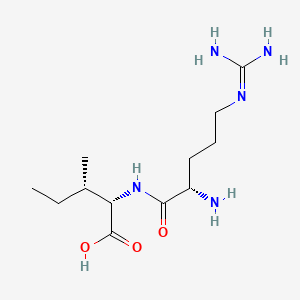
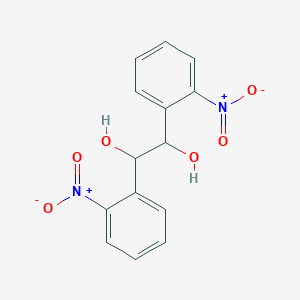
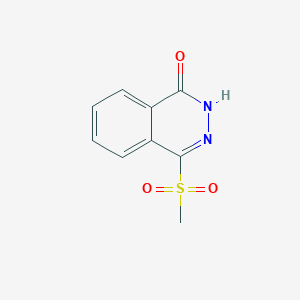
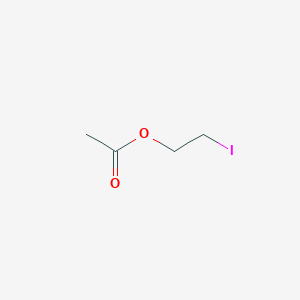
![(Z)-ethyl 2-(5-bromo-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3275546.png)
![(E)-ethyl 2-(4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene)-5-(4-bromophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3275554.png)
![(E)-2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3275561.png)
![(E)-2-(2-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3275566.png)
![(2E)-2-{[4-(carbamoylmethoxy)-3-methoxyphenyl]methylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3275574.png)
![(E)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-2-(thiophen-2-ylmethylene)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3275582.png)
![(5E)-3-ethyl-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3275589.png)
![4-Chloro-1-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B3275596.png)
![N-[4-[(E)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoyl]phenyl]acetamide](/img/structure/B3275597.png)
